3-Trimethylstannyl benzoic acid
Overview
Description
3-Trimethylstannyl benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H14O2Sn and its molecular weight is 284.93 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
3-Trimethylstannyl benzoic acid is a compound used in organic synthesis . .
Pharmacokinetics
It’s known that the compound is solid at room temperature and soluble in dichloromethane, ether, and ethyl acetate . These properties could potentially influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, the compound is known to be stable at -20°C .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 3-Trimethylstannyl benzoic acid are not well-documented in the literature. It is known that benzoic acid derivatives, such as this compound, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely depending on the specific biochemical context .
Cellular Effects
Benzoic acid derivatives are known to have various effects on cellular processes
Molecular Mechanism
It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20° C .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its structural similarity to benzoic acid, which is a precursor for many primary and secondary metabolites
Properties
IUPAC Name |
3-trimethylstannylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H,8,9);3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKYWECXFLBPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432876 | |
Record name | 3-TRIMETHYLSTANNYL BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161767-56-2 | |
Record name | 3-TRIMETHYLSTANNYL BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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